molecular formula C7H7ClN4 B12826426 4-Chloro-1,2-dimethyl-1H-imidazo[4,5-d]pyridazine

4-Chloro-1,2-dimethyl-1H-imidazo[4,5-d]pyridazine

Cat. No.: B12826426
M. Wt: 182.61 g/mol
InChI Key: HUHLWSXHECMQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1,2-dimethyl-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound that belongs to the imidazo[4,5-d]pyridazine family This compound is characterized by its unique structure, which includes a chlorine atom at the 4th position and two methyl groups at the 1st and 2nd positions of the imidazo[4,5-d]pyridazine ring

Preparation Methods

The synthesis of 4-Chloro-1,2-dimethyl-1H-imidazo[4,5-d]pyridazine can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another approach involves the use of sulfuryl chloride for the cyclization of ketoaldehyde dimethyl acetal, leading to the formation of the imidazo[4,5-d]pyridazine ring .

Chemical Reactions Analysis

4-Chloro-1,2-dimethyl-1H-imidazo[4,5-d]pyridazine undergoes various chemical reactions, including:

    Oxidation: The meth

Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

4-chloro-1,2-dimethylimidazo[4,5-d]pyridazine

InChI

InChI=1S/C7H7ClN4/c1-4-10-6-5(12(4)2)3-9-11-7(6)8/h3H,1-2H3

InChI Key

HUHLWSXHECMQSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=NC=C2N1C)Cl

Origin of Product

United States

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